8-Ethyl Irinotecan

Overview

Description

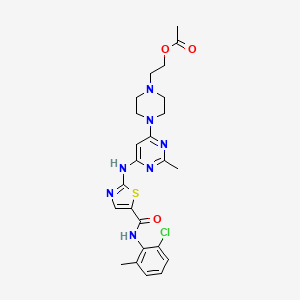

8-Ethyl Irinotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. It is primarily used as an anti-cancer agent, particularly in the treatment of colorectal cancer and small cell lung cancer. The compound functions as a topoisomerase I inhibitor, interfering with DNA replication and transcription, leading to cell death .

Mechanism of Action

Target of Action

8-Ethyl Irinotecan primarily targets the enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in DNA, which is introduced during the unwinding of the double helix .

Mode of Action

this compound and its active metabolite SN-38 exert their antitumor activity by forming a complex with DNA topoisomerase I, thereby blocking its enzymatic activity . This interference with DNA synthesis leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .

Biochemical Pathways

this compound is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . The equilibrium between the active lactone form and the inactive carboxylate form of both this compound and SN-38 depends on the pH and the presence of binding proteins .

Pharmacokinetics

The pharmacokinetics of this compound are complex, characterized by large interindividual variability . After administration, this compound is hydrolyzed by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with this compound itself . The systemic clearance rate for this compound is 58.7 ± 18.8 liters/h/m^2 . The drug exhibits linear pharmacokinetics, with a correlation between dose and systemic exposure .

Result of Action

The molecular action of this compound results in DNA damage and cell death . By blocking the enzymatic activity of DNA topoisomerase I, this compound interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately resulting in cancer cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between the active lactone form and the inactive carboxylate form of the drug . Additionally, the presence of certain binding proteins can also influence this equilibrium . Furthermore, the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane, can affect the elimination routes of this compound .

Biochemical Analysis

Biochemical Properties

8-Ethyl Irinotecan, like its parent compound Irinotecan, interacts with various enzymes and proteins. It is a potent inhibitor of DNA topoisomerase I . The interaction between this compound and topoisomerase I leads to the formation of a complex that blocks the enzymatic activity of topoisomerase I, thereby interfering with DNA synthesis .

Cellular Effects

This compound has broad-spectrum cytotoxic effects on various types of cells, including cancer cells, epithelial cells, and hematopoietic cells . It influences cell function by interfering with DNA synthesis, which leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and the blocking of its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and subsequent cancer cell death .

Temporal Effects in Laboratory Settings

Studies on Irinotecan have shown a time-dependent accumulation of metabolites such as acylcarnitines and specific amino acids, which may provide evidence about mitochondrial dysfunction .

Dosage Effects in Animal Models

Studies on Irinotecan have shown that it exhibits potent antitumor activity in mouse models of human lung, colorectal, breast, ovarian, and gastric cancers .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Irinotecan. Irinotecan is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, a potent inhibitor of DNA topoisomerase I .

Transport and Distribution

Studies on Irinotecan suggest that its elimination routes depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNA topoisomerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl Irinotecan involves several key steps:

Preparation of 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin: This intermediate is synthesized by reacting camptothecin with piperidine derivatives.

Selective Ethylation: The intermediate is then selectively ethylated at the 7-position to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl Irinotecan undergoes various chemical reactions, including:

Hydrolysis: Conversion to its active metabolite, SN-38, through hydrolysis by carboxylesterase enzymes.

Oxidation and Reduction: Metabolism in the liver involves oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in physiological conditions (pH 7.4, 37°C) in the presence of carboxylesterase.

Oxidation: Requires cytochrome P450 enzymes and occurs in the liver.

Major Products:

SN-38: The active metabolite formed through hydrolysis.

Oxidized Metabolites: Various oxidized forms produced during liver metabolism.

Scientific Research Applications

8-Ethyl Irinotecan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study topoisomerase I inhibition and DNA interaction.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Extensively used in clinical trials for cancer treatment, particularly in combination therapies for colorectal and small cell lung cancer.

Comparison with Similar Compounds

Topotecan: Another topoisomerase I inhibitor used in cancer treatment.

Camptothecin: The natural precursor from which 8-Ethyl Irinotecan is derived.

SN-38: The active metabolite of this compound with higher potency.

Uniqueness: this compound is unique due to its enhanced water solubility and reduced toxicity compared to camptothecin. Its ability to be converted into the highly potent SN-38 makes it a valuable chemotherapeutic agent .

Properties

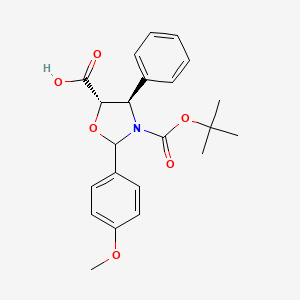

IUPAC Name |

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKWXGPJFJGZSM-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730723 | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947687-02-7 | |

| Record name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947687-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ethyl irinotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-ETHYL IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)